Carbamic acid, phenyl-2-pyridinyl-, ethyl ester
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Overview
Description
Carbamic acid, phenyl-2-pyridinyl-, ethyl ester is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 . It is an ester derivative of carbamic acid, where the phenyl and 2-pyridinyl groups are attached to the nitrogen atom, and the ethyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-2-pyridinyl-, ethyl ester typically involves the reaction of phenyl-2-pyridinylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl-2-pyridinyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and ethanol.
Substitution: The phenyl and 2-pyridinyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Electrophiles such as nitric acid, halogens, or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the original compound.
Scientific Research Applications
Carbamic acid, phenyl-2-pyridinyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of carbamic acid, phenyl-2-pyridinyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft. This can result in enhanced cholinergic signaling, which is beneficial in certain medical conditions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the 2-pyridinyl group.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a different substituent on the nitrogen atom.
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Carbamic acid, phenyl-2-pyridinyl-, ethyl ester is unique due to the presence of both phenyl and 2-pyridinyl groups, which confer specific chemical and biological properties. The 2-pyridinyl group, in particular, enhances the compound’s ability to interact with certain molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
61656-89-1 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl N-phenyl-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16(12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11H,2H2,1H3 |
InChI Key |
VDYGNWAMRLGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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